1-Benzylimidazolidine-2,4,5-trione
Description
1-Benzylimidazolidine-2,4,5-trione is a derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound with applications in pharmaceuticals and agrochemicals. A notable example is 1-Benzyl-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3k), synthesized with 84% yield and characterized by a melting point of 193–195°C . Its structure includes a benzyl group at position 1 and a fluorobenzothiazole moiety at position 3, contributing to its bioactivity. Spectroscopic data (IR, NMR) confirm its purity and stereochemistry, with distinct signals for the benzyl CH₂ (δ 4.73 ppm) and fluorobenzothiazole protons (δ 8.04–8.07 ppm) .
Properties
IUPAC Name |
1-benzylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAGGHAVVZWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876217 | |
| Record name | N-BENZYL-2,4,5-IMIDAZOLITRIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30345-85-8 | |
| Record name | N-BENZYL-2,4,5-IMIDAZOLITRIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzylimidazolidine-2,4,5-trione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazolidine compounds.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylimidazolidine-2,4,5-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-Benzylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key imidazolidine-2,4,5-trione derivatives:
Notes:
- Melting Points : Derivatives with bulkier substituents (e.g., diisopropylphenyl in 3g ) exhibit lower melting points, suggesting reduced crystallinity .
Biological Activity
1-Benzylimidazolidine-2,4,5-trione (C10H8N2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of benzylamine with maleic anhydride, typically in solvents like ethanol or acetic acid under heating conditions. The resultant compound features a unique imidazolidine core that is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Activity
Several investigations have highlighted the anticancer properties of this compound. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been suggested that it may inhibit enzymes involved in nucleoside metabolism, particularly thymidine phosphorylase (EC 2.4.2.4), which plays a role in tumor growth and angiogenesis . This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis.
Case Studies
Comparison with Similar Compounds
This compound can be compared with other derivatives such as 1-Methylimidazolidine-2,4,5-trione and 1-Phenylimidazolidine-2,4,5-trione. These compounds share structural similarities but exhibit different biological profiles due to variations in their substituents.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Benzyl group at position 1 | Antimicrobial, anticancer |
| 1-Methylimidazolidine-2,4,5-trione | Methyl group at position 1 | Limited activity reported |
| 1-Phenylimidazolidine-2,4,5-trione | Phenyl group at position 1 | Moderate antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
